molecular formula C23H39N9O10 B1331164 Grgesp CAS No. 99896-88-5

Grgesp

Cat. No.: B1331164
CAS No.: 99896-88-5
M. Wt: 601.6 g/mol
InChI Key: AGOOUZZBQZNYCU-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grgesp is a peptide sequence composed of six amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling

Mechanism of Action

Target of Action

The primary targets of the compound Gly-Arg-Gly-Glu-Ser-Pro, also known as Grgesp, are the formyl peptide receptors (FPRs) . These receptors are critical regulators of host defense in phagocytes and are also expressed in epithelia . This compound acts as an agonist for the orphan receptor chemoattractant receptor FPRL1 and FPRL2 .

Mode of Action

This compound interacts with its targets, the formyl peptide receptors, to stimulate certain cellular processes. For instance, it has been shown to stimulate chemotactic migration, angiogenesis, and proliferation ability of human endothelial colony-forming cells (ECFCs) in vitro . This interaction results in changes in the cells, promoting their ability to migrate and form new blood vessels .

Biochemical Pathways

The interaction of this compound with the formyl peptide receptors affects several biochemical pathways. One of the key pathways influenced by this compound is the pathway involved in neovascularization . This process is crucial for the repair of ischemic tissues, as it promotes the formation of new blood vessels . This compound stimulates this pathway by promoting the homing of ECFCs to the sites of ischemic injury .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The action of this compound results in several molecular and cellular effects. One of the most significant effects is the promotion of cell adhesion . The major cell-binding domain of this compound helps to promote cell adhesion on a wide range of substrates . Additionally, this compound stimulates endothelialization by modifying the surface of cardiovascular implants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Gly-Arg-Gly-Glu-Ser-Pro are largely determined by the individual amino acids that make up the peptide. Each amino acid can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Gly-Arg-Gly-Glu-Ser-Pro can have various effects on cells and cellular processes. Its influence on cell function can be seen in its potential impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Gly-Arg-Gly-Glu-Ser-Pro involves its interactions at the molecular level. These interactions can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gly-Arg-Gly-Glu-Ser-Pro can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Gly-Arg-Gly-Glu-Ser-Pro can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Gly-Arg-Gly-Glu-Ser-Pro is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

Gly-Arg-Gly-Glu-Ser-Pro is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Gly-Arg-Gly-Glu-Ser-Pro can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Grgesp can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid (proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamic acid, glycine, arginine, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

Grgesp can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used in substitution reactions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

Grgesp has a wide range of applications in scientific research:

    Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: The peptide is involved in cell adhesion studies, particularly in understanding how cells interact with the extracellular matrix.

    Medicine: this compound is explored for its potential in drug delivery systems and tissue engineering.

    Industry: The peptide is used in the development of biomaterials and coatings that promote cell adhesion and growth.

Comparison with Similar Compounds

Similar Compounds

    Gly-arg-gly-asp-ser-pro: This peptide sequence is similar but contains aspartic acid instead of glutamic acid. It is also known for its role in cell adhesion.

    Gly-arg-gly-glu-ser-ala: This variant has alanine instead of proline and is used to study the effects of amino acid substitutions on peptide function.

Uniqueness

Grgesp is unique due to its specific sequence, which confers distinct binding properties and biological activities. Its ability to interact with integrins and influence cell behavior makes it a valuable peptide for research and therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOOUZZBQZNYCU-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912419
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99896-88-5
Record name Glycyl-arginyl-glycyl-glutamyl-seryl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grgesp
Reactant of Route 2
Grgesp
Reactant of Route 3
Grgesp
Reactant of Route 4
Grgesp
Reactant of Route 5
Grgesp
Reactant of Route 6
Grgesp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.